5'-O-TBDMS-dA

Nucleoside Synthesis Protecting Group Strategy Process Chemistry

5'-O-TBDMS-dA solves the instability of TMS ethers and acidic incompatibility of DMT groups in multi-step oligonucleotide synthesis. This deoxyadenosine derivative offers orthogonal protection for chimeric DNA/RNA constructs. - **Key advantage**: Fluoride-labile TBDMS group stable under basic/mildly acidic conditions - **Primary application**: Precursor for 2'-O-TBDMS adenosine phosphoramidites in solid-phase RNA synthesis - **Critical note**: For hydrogenation steps, use Pd/C(en) catalyst to preserve TBDMS integrity

Molecular Formula C16H27N5O3Si
Molecular Weight 365.50 g/mol
CAS No. 51549-30-5
Cat. No. B3182356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-TBDMS-dA
CAS51549-30-5
Molecular FormulaC16H27N5O3Si
Molecular Weight365.50 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O
InChIInChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)23-7-11-10(22)6-12(24-11)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1
InChIKeyHGLRBQHXIBHZTD-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-TBDMS-dA: Silyl-Protected Deoxyadenosine


5'-O-TBDMS-dA (5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine) is a modified nucleoside, classified as a 5'-O-silyl-protected deoxyadenosine derivative . Its core structure consists of a 2'-deoxyadenosine base where the primary 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether . This protection renders the molecule suitable as a building block in the solid-phase synthesis of oligonucleotides, particularly when an orthogonal protection strategy is required . Unlike the more common 5'-O-DMTr-protected nucleosides used in standard DNA synthesis, the TBDMS group is stable to the mild acidic conditions used for iterative DMTr deprotection but can be cleaved with fluoride ions, enabling its use in complex, multi-step synthetic schemes [1].

Why 5'-O-TBDMS-dA Cannot Be Replaced


In-class compounds like 5'-O-DMTr-dA or 5'-O-Tr-dA cannot be simply interchanged with 5'-O-TBDMS-dA because they exhibit fundamental differences in their stability and deprotection chemistry. The TBDMS group provides a distinct orthogonal protection profile; it is stable under the acidic conditions that rapidly cleave the 5'-O-DMTr group, but it is labile to fluoride ions [1]. This orthogonality is crucial for the construction of branched oligonucleotides or for selective, stepwise deprotection strategies, where using a 5'-O-DMTr analog would lead to premature and undesired deprotection [2]. The specific bulk and electronic nature of the TBDMS group also influence the kinetics and yield of subsequent synthetic steps, making direct substitution without re-optimization of a protocol unreliable [3].

5'-O-TBDMS-dA: Quantitative Evidence


Hydrolytic Stability: TBDMS vs. TMS

In a synthetic approach to multibenzoylated nucleosides, employing a 5'-O-TBDMS protecting group resulted in a substantially higher yield compared to the more commonly used 5'-O-DMTr group [1].

Nucleoside Synthesis Protecting Group Strategy Process Chemistry

TBDMS Phosphoramidite Coupling Efficiency

The 5'-O-TBDMS protecting group is chemically orthogonal to the widely used 5'-O-DMTr group, as well as to levulinoyl (Lev) and fluorenylmethoxycarbonyl (Fmoc) groups [1]. This orthogonality is essential for the synthesis of complex, branched oligonucleotides.

Oligonucleotide Synthesis Solid-Phase Synthesis Orthogonal Protecting Groups

TBDMS vs. TOM for RNA Synthesis

In a multi-step synthesis of the nucleoside analog 2',3'-dideoxyisoguanosine from guanosine, the final step involved removing the 5'-O-TBDMS protecting group [1]. This step contributed to the overall 10% yield for the final product.

Nucleoside Analog Synthesis Deprotection Chemistry Process Yield

Orthogonal Deprotection of TBDMS

The 5'-O-TBDMS group demonstrates stability under harsh reaction conditions where other protecting groups may fail. A study on the N-nitration of pyrimidine nucleosides showed that TBDMS ethers survive exposure to excess nitrating mixture and subsequent basic media required for an N-exchange procedure [1].

Protecting Group Stability Nucleoside Modification Reaction Compatibility

5'-O-TBDMS-dA Applications


RNA Oligonucleotide Synthesis

The orthogonal nature of the TBDMS group, as demonstrated by its stability to acidic DMTr deprotection conditions, makes 5'-O-TBDMS-dA an essential building block for the solid-phase synthesis of branched DNA and RNA constructs [1]. This application is critical for creating aptamers with enhanced binding properties or for generating complex nanostructures in DNA nanotechnology.

Chimeric Oligonucleotide Construction

For process chemists aiming to synthesize advanced nucleoside analogs, using 5'-O-TBDMS protection can offer a more efficient route. The reported near-quantitative yields in multibenzoylation reactions, compared to using a 5'-O-DMTr analog, translates directly to lower cost and higher throughput for producing key intermediates [2].

Long RNA Synthesis

In complex, multi-step total syntheses of bioactive nucleoside analogs, such as 2',3'-dideoxyisoguanosine, a 5'-O-TBDMS group can serve as a robust and selectively removable final protecting group [3]. Its stability under the various reaction conditions used earlier in the synthesis is a key enabling feature for this strategy.

Hydrogenation with Silyl Protection

The documented stability of the TBDMS group to harsh nitrating mixtures and basic conditions provides a strategic advantage for researchers performing direct nucleobase modifications or other aggressive functionalizations on nucleoside scaffolds [4]. Using 5'-O-TBDMS-dA as a starting material can help preserve the integrity of the 5'-position, avoiding the need for additional protection/deprotection cycles.

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